1S/C7H11F3N2O.C2HF3O2/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;3-2(4,5)1(6)7/h5,11H,1-4H2,(H,12,13);(H,6,7)
. This code represents the molecular structure of the compound. For a visual representation of the molecule, you may want to use a molecular visualization tool with this InChI code.
2,2,2-trifluoro-N-(piperidin-4-yl)acetamide is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a piperidine moiety. This compound is notable for its potential applications in medicinal chemistry and as a building block in synthetic organic chemistry. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for biological studies.
The compound is synthesized through various chemical processes involving piperidine and acetylation reactions. It has been referenced in scientific literature for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
This compound falls under the category of trifluoromethyl amides, which are known for their unique chemical properties due to the presence of fluorine atoms. It is also classified as an N-substituted acetamide, which indicates its structural relationship with acetic acid derivatives.
The synthesis of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide typically involves several key steps:
The reaction conditions can vary, but typically involve heating and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reaction. Yield optimization may require careful control of temperature and reaction time.
The molecular formula for 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide is , with a molecular weight of 266.26 g/mol. The structure features:
The InChI key for this compound is APCIETLTELLVSM-UHFFFAOYSA-N, and its canonical SMILES representation is C1CNCCC1C(=O)N(C(F)(F)F)C(=O)C. These identifiers facilitate database searches and structural analysis.
2,2,2-trifluoro-N-(piperidin-4-yl)acetamide can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome and yield of these reactions. For instance, oxidation conditions must be carefully monitored to prevent overoxidation.
The mechanism of action for 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide involves interactions with specific biological targets, likely influenced by its structural components:
Research indicates that such compounds may modulate signaling pathways relevant to various diseases, including cancer.
2,2,2-trifluoro-N-(piperidin-4-yl)acetamide has several applications in scientific research:
The core synthetic transformation for 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide involves the acylation of 4-aminopiperidine with trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate. This exothermic reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent. Kinetic studies reveal that the electron-withdrawing trifluoromethyl group significantly enhances the reaction rate compared to non-fluorinated analogues due to increased electrophilicity of the carbonyl carbon [1].
Solvent selection critically influences yield and purity:
Table 1: Trifluoroacetylation Optimization Parameters
Solvent System | Temperature (°C) | Reaction Time (hr) | Yield (%) | Purity (%) |
---|---|---|---|---|
Dichloromethane | 0-5 | 4-6 | 65-75 | 92-95 |
Tetrahydrofuran | 20-25 | 1-2 | 80-85 | 96-98 |
Solvent-free | 25-30 | 0.5-1 | 88-92 | 95-97 |
Purification typically employs acid-base workup: the crude product is dissolved in trifluoroacetic acid (TFA)/water mixtures and extracted into organic solvents after basification. This approach simultaneously removes unreacted starting materials and hydrolyzes residual trifluoroacetylating agents [1] [6].
Transition metal catalysis enables efficient construction of advanced intermediates for piperidine trifluoroacetamide derivatives. Ruthenium-catalyzed reductive amination proves particularly valuable for introducing N-alkyl substituents to the piperidine nitrogen. The [Ru(bpy)₃]²⁺/DIPEA photocatalytic system facilitates enantioselective C-N bond formation at ambient temperature, achieving diastereomeric ratios >11:1 and 94% enantiomeric excess – essential for chiral piperidine derivatives [5].
Palladium-catalyzed transformations show exceptional utility:
Table 2: Metal-Catalyzed Reactions for Intermediate Diversification
Reaction Type | Catalyst System | Key Advantages | Yield Range (%) |
---|---|---|---|
Photoredox C-N coupling | [Ru(bpy)₃]²⁺/Sc(OTf)₃ | Ambient temperature, high enantioselectivity | 75-92 |
Chan-Lam N-arylation | Cu(OAc)₂/DMSO | Aerobic conditions, no pre-functionalization | 65-89 |
Suzuki-Miyaura coupling | Pd(PPh₃)₄/K₂CO₃ | Tolerant of free amine protecting groups | 70-85 |
The trifluoroacetamide group demonstrates remarkable stability under these catalytic conditions, functioning as both a directing group and protecting moiety without competing side reactions [5] [7].
The orthogonal protection of piperidine amines represents a critical consideration in 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide synthesis. The trifluoroacetamide group serves dual roles: as a protecting group for the secondary amine and as an activating moiety for subsequent N-alkylations. Comparative studies reveal its superiority over carbamate protections:
Optimal protection sequences involve:
1. Initial Boc protection of 4-aminopiperidine (Boc₂O/THF-H₂O) 2. Selective deprotection of the piperidine nitrogen (TFA/DCM) 3. Trifluoroacetylation (TFAA/THF, 0°C) 4. Acidic removal of Boc group (HCl/dioxane)
This sequence achieves >95% regioselectivity for mono-trifluoroacetylation at the exocyclic primary amine. For ring nitrogen functionalization, the trifluoroacetamide-protected piperidine undergoes directed ortho-lithiation at C-3/C-5 positions using LDA at -78°C, enabling introduction of aldehydes, ketones, or halogens prior to deprotection [6] [8].
Trifluoroacetic acid serves multiple essential functions beyond its role as a deprotecting agent:
Salt formation: Crude 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide readily forms crystalline TFA salts (1:1 stoichiometry) from ethereal solvents, enhancing purification efficiency. The salt exhibits superior crystallinity compared to hydrochloride analogues, with recovery yields >85% [1].
Chromatographic modifier: As a 0.1% additive in reversed-phase HPLC purification, TFA improves peak symmetry and resolution of trifluoroacetamide derivatives from byproducts. The mechanism involves ion-pairing with residual basic sites on both the target molecule and silica stationary phase [5].
Deprotection workup: Following Boc removal, TFA facilitates simultaneous extraction of the product into aqueous phase at pH 2-3, efficiently separating it from neutral organic impurities. Subsequent basification (pH 9-10) with K₂CO₃ or NaOH liberates the free base for extraction into ethyl acetate or DCM [1] [8].
Process-scale purification leverages TFA's volatility: residual acid is removed by azeotropic distillation with toluene/water mixtures (70-80°C), reducing TFA content to <500 ppm without requiring additional washes that could diminish yields [5].
Suzuki-Miyaura cross-coupling enables direct functionalization of halogenated piperidine precursors prior to trifluoroacetylation. Brominated derivatives at the 3-position of N-Boc-piperidine undergo efficient coupling under optimized conditions:
Standard Protocol:
Piperidine-Br (1.0 equiv) + Arylboronic acid (1.5 equiv) Catalyst: Pd(PPh₃)₄ (3 mol%) Base: K₂CO₃ (2.0 equiv) Solvent: Dioxane/H₂O (4:1) Temperature: 80-85°C Time: 12-16 hours
This system achieves 70-85% yield for electron-diverse aryl groups, with excellent functional group tolerance toward aldehydes, nitriles, and unprotected amines. Crucially, the Boc protection remains intact under these conditions, enabling subsequent deprotection-trifluoroacetylation sequences [5] [7].
For electron-deficient heterocycles, modified conditions enhance efficiency:
This approach couples 4-bromopiperidine derivatives with 4-pyridylboronic esters, yielding bipyridyl intermediates essential for pharmaceutical building blocks. The trifluoroacetamide group is introduced post-coupling via standard protocols to prevent catalyst poisoning [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1